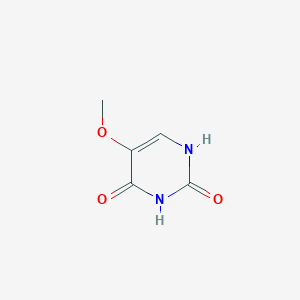

5-Methoxyuracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXHQACBIUYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216424 | |

| Record name | 5-Methoxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-81-0 | |

| Record name | 5-Methoxyuracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyuracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6623-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyuracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyuracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DD14XTQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyuracil: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 5-Methoxyuracil, a significant pyrimidine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis, and biological relevance of this compound, offering field-proven insights and detailed methodologies.

Executive Summary

This compound, a methoxylated analogue of the nucleobase uracil, serves as a crucial building block in medicinal chemistry and molecular biology. Its unique electronic and structural properties, conferred by the electron-donating methoxy group at the C5 position, distinguish it from its parent compound, uracil. This guide will explore its fundamental characteristics, from its physical and spectral properties to its synthesis and role as a precursor for therapeutic agents. We will examine its tautomeric nature, a key factor in its chemical reactivity and biological interactions, and discuss its applications, which range from being a precursor in the synthesis of modified nucleosides to its potential in regenerative medicine.

Molecular Structure and Isomerism

This compound, systematically named 5-methoxy-1H-pyrimidine-2,4-dione, is a heterocyclic organic compound. The core structure consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a methoxy group attached to the carbon at position 5.

Chemical Structure

The fundamental structure of this compound is depicted below. The presence of the methoxy group significantly influences the electron density of the pyrimidine ring, impacting its reactivity and hydrogen bonding capabilities.

Caption: 2D Chemical Structure of this compound.

Tautomerism: The Keto-Enol Equilibrium

Like other uracil derivatives, this compound can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The diketo form is the most stable and predominant tautomer under standard conditions. However, the equilibrium can be influenced by the solvent environment and substitutions on the pyrimidine ring.[1][2][3] The electron-donating nature of the C5-methoxy group can affect the C4=O bond length, subtly influencing the keto-enol equilibrium.[1] Understanding this tautomerism is critical, as different tautomers can exhibit distinct hydrogen bonding patterns, potentially leading to mispairing in nucleic acid structures.[2][3]

Caption: Simplified workflow for a synthetic route to this compound.

Key Reactions

This compound is a versatile building block. [4]Its primary utility lies in the preparation of nucleosides, which are fundamental for the development of antiviral and anticancer agents. [5][6][7]The nitrogen atoms of the pyrimidine ring can undergo reactions like glycosylation to attach a sugar moiety, forming the corresponding nucleoside.

Biological Significance and Applications

This compound and its derivatives have garnered interest due to their diverse biological activities and applications in various scientific fields.

Role in Drug Development and Medicinal Chemistry

-

Antiviral and Anticancer Research : 5-substituted pyrimidine analogues are a cornerstone of antiviral and anticancer chemotherapy. [7]The modification at the C5 position is a well-established strategy for developing potent therapeutic agents. [7][8][9]While this compound itself is not a frontline drug, its derivatives, particularly 5-alkoxymethyluracil analogues, have been synthesized and evaluated for their biological activity. [7][8]For example, certain 5-methoxy-haloethyluridines have shown activity against the Herpes simplex virus. [7]The geometry and substituents of the furanose ring in its nucleoside derivatives are key factors for phosphorylation by viral kinases, a crucial step for antiviral activity. [10]

-

Precursor for Other Compounds : It is used as a precursor for the synthesis of other biologically relevant molecules like thymine and uracil. [11]It is also identified as an impurity (Impurity D) of the widely used anticancer drug Fluorouracil. [5]

Other Reported Applications

-

Antioxidant Properties : this compound has been described as an antioxidant that can prevent cellular damage from reactive oxygen species. [11]* Regenerative Medicine : It has been suggested for use in regenerative medicine to potentially increase the production of messenger RNA (mRNA) and ribosomal RNA (rRNA). [11]* Prebiotic Chemistry : As a prebiotic agent, it may have played a role in the origins of life. [11]Research into the prebiotic synthesis of 5-substituted uracils suggests they could have been a bridge between the RNA world and the DNA-protein world. [12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation. [13]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation). [13]* Precautionary Measures : Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. [13]Recommended storage is in an inert atmosphere at room temperature or refrigerated (2°C - 8°C) in a well-closed container. [4]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and molecular biology. Its distinct chemical properties, arising from the methoxy substitution on the uracil core, make it a valuable synthon for creating novel nucleoside analogues with potential therapeutic applications. The ongoing research into its biological activities, from antiviral properties to its role in regenerative medicine, underscores its importance. This guide has provided a detailed technical overview, consolidating current knowledge on its structure, properties, synthesis, and applications to support and inform future research endeavors.

References

-

This compound | C5H6N2O3 | CID 81100 - PubChem. [Link]

-

Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - Beilstein Journal of Organic Chemistry. [Link]

-

Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed. [Link]

-

Laser Raman and IR Spectra of Biomolecule: 5-Methyluracil (Thymine) - International Journal of Science, Technology and Management. [Link]

-

Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed. [Link]

-

Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA | The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - ResearchGate. [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. [Link]

-

FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Request PDF - ResearchGate. [Link]

-

Incorporation of 5-substituted Uracil Derivatives Into Nucleic Acids. Part IV. The Synthesis of 5-ethynyluracil - PubMed. [Link]

-

Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. - Semantic Scholar. [Link]

-

Tautomerism of uracil and related compounds: A mass spectrometry study - CONICET. [Link]

-

Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed. [Link]

-

Infrared spectra of protonated uracil, thymine and cytosine. - SciSpace. [Link]

-

IR spectrum of (a) uracil (Cal.) (b) 5-aminouracil (cal.). - ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Page loading... [guidechem.com]

- 7. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 5-Methoxyuridine in Bacterial tRNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathways leading to 5-methoxyuridine (mo⁵U) and related modifications at the wobble position of bacterial transfer RNA (tRNA). We will delve into the enzymatic machinery, precursor molecules, and divergent strategies employed by Gram-positive and Gram-negative bacteria, offering field-proven insights into the experimental methodologies used to elucidate these critical cellular processes.

Part 1: The Strategic Importance of Wobble Uridine Modifications

In the intricate process of protein synthesis, the accurate decoding of messenger RNA (mRNA) codons by tRNA is paramount. Post-transcriptional modifications of tRNA, particularly at the first "wobble" position of the anticodon (position 34), are crucial for maintaining translational fidelity and efficiency. Among these, derivatives of 5-hydroxyuridine (ho⁵U), such as 5-methoxyuridine (mo⁵U) and 5-carboxymethoxyuridine (cmo⁵U), are ubiquitous in bacteria.[1]

These modifications expand the decoding capabilities of a single tRNA molecule, allowing it to recognize multiple codons ending in U, A, G, and sometimes C, which goes beyond the standard Watson-Crick pairing rules.[1] This expanded pairing is essential for translating 4-fold degenerate family codons and ensuring robust protein synthesis.[2] The biosynthesis of these modified nucleosides is not a de novo process for a free base, but rather a sophisticated enzymatic modification of a uridine residue already incorporated into a tRNA transcript. The pathways diverge significantly between major bacterial phyla, primarily distinguished by their Gram stain classification.[3]

Part 2: The Core Biosynthetic Pathway: A Divergent Evolution

The journey to mo⁵U and its analogs begins with a common precursor: a uridine residue at position 34 of a newly transcribed tRNA molecule. The first committed step is a hydroxylation event, creating the key intermediate 5-hydroxyuridine (ho⁵U), from which the pathways diverge.[1][2]

Step 1: The Foundational Hydroxylation of Uridine-34

The conversion of Uridine-34 to 5-hydroxyuridine (ho⁵U) is a critical, yet not fully elucidated, hydroxylation reaction. Research has identified that this process requires Fe-S cluster proteins.[2]

-

In Bacillus subtilis, the yrrMNO operon is integral for the biosynthesis of ho⁵U.[2]

-

In Escherichia coli, the gene yegQ, which codes for a peptidase U32 family protein, is involved in ho⁵U synthesis.[2]

Deletion of these genes results in a significant reduction in the final modified nucleoside levels, underscoring their importance. However, since the reduction is often not total, it suggests that other, yet-to-be-identified enzymes are also required for this modification step.[2]

Step 2 (Branch A): The Gram-Positive Pathway - Direct Methylation

In Gram-positive bacteria like Bacillus subtilis, the pathway from ho⁵U is direct and efficient. The hydroxyl group of ho⁵U is methylated to form the final mo⁵U product.[3][4]

-

Enzyme: TrmR (formerly YrrM)

-

Substrates: ho⁵U-modified tRNA and S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Product: mo⁵U-modified tRNA.

This single enzymatic step completes the modification, equipping the tRNA with enhanced decoding capabilities.

Step 2 (Branch B): The Gram-Negative Pathway - A Multi-Step Carboxymethylation Route

Gram-negative bacteria, including Escherichia coli, employ a more complex and biochemically unique pathway. They do not typically produce mo⁵U. Instead, they synthesize 5-carboxymethoxyuridine (cmo⁵U) and its methylester derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U).[1][4]

-

Synthesis of a Unique Precursor (CmoA): The enzyme CmoA, a SAM-dependent methyltransferase homolog, catalyzes the formation of a rare SAM analog, carboxy-S-adenosylmethionine (Cx-SAM), using prephenate and SAM as substrates.[1] The choice of prephenate, an intermediate in aromatic amino acid biosynthesis, as a substrate highlights the intricate metabolic integration of this pathway.

-

Carboxymethyl Transfer (CmoB): The enzyme CmoB, another methyltransferase homolog, specifically utilizes Cx-SAM to transfer the carboxymethyl group onto the 5-hydroxyuridine (ho⁵U) residue of the tRNA, forming cmo⁵U.[1] While CmoB can use SAM as a substrate, the reaction is extremely slow and considered non-physiological.[1]

-

Optional Esterification (CmoM): The cmo⁵U modification can be further methylated by the CmoM methyltransferase, which uses SAM to convert the carboxyl group of cmo⁵U into a methyl ester, yielding mcmo⁵U.[2][4] This final methylation step is often growth-phase dependent.[4]

Interestingly, if the cmoA gene in a Gram-negative bacterium is disrupted, the downstream pathway is compromised, leading to the accumulation of tRNAs containing mo⁵U and ho⁵U, revealing a latent capability that is otherwise suppressed.[3]

Pathway Visualization

The following diagram illustrates the divergent biosynthetic pathways starting from the common intermediate, ho⁵U-tRNA.

Caption: Divergent bacterial pathways for wobble uridine modification.

Part 3: Experimental Methodologies & Protocols

Elucidating these pathways requires a combination of high-resolution analytics, genetics, and biochemistry. The following represents a standard workflow for identifying the function of a candidate tRNA-modifying enzyme.

Experimental Workflow: From Gene to Function

Caption: Workflow for functional characterization of a tRNA-modifying enzyme.

Protocol 1: Analysis of tRNA Nucleoside Modifications by LC-MS/MS

This protocol provides a method to identify and quantify modified nucleosides from total bacterial tRNA. The trustworthiness of this protocol relies on the use of pure nucleoside standards for absolute quantification and comparison of retention times and fragmentation patterns.

Objective: To determine the presence and relative abundance of mo⁵U, cmo⁵U, or other modifications in wild-type vs. gene-knockout bacterial strains.

Methodology:

-

tRNA Isolation:

-

Harvest bacterial cells from a mid-log phase culture (e.g., 500 mL) by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with EDTA). Causality: EDTA chelates Mg²⁺, destabilizing ribosomes and inactivating divalent cation-dependent nucleases that could degrade the tRNA.

-

Perform phenol:chloroform extraction to remove proteins and DNA.

-

Precipitate total RNA with isopropanol and wash with 70% ethanol.

-

Isolate tRNA from total RNA using anion-exchange chromatography or size-exclusion chromatography for higher purity.

-

-

Enzymatic Digestion:

-

To 10 µg of purified tRNA, add Nuclease P1 (to cleave phosphodiester bonds to 5'-mononucleotides) and incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase (to remove the 5'-phosphate) and incubate at 37°C for another 2 hours. Causality: Complete digestion to individual nucleosides is essential for accurate analysis by mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Inject the digested sample onto a C18 reverse-phase HPLC column.

-

Elute nucleosides using a gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Couple the HPLC output to a triple-quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

-

Monitor for specific parent-to-daughter ion transitions for each expected nucleoside.

-

Data Presentation: Quantitative Nucleoside Analysis

Quantitative data from such experiments should be summarized for clear comparison. The table below shows hypothetical results from an experiment analyzing a B. subtilis wild-type (WT) strain and a trmR knockout (ΔtrmR) mutant.

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | WT Strain (Relative Abundance) | ΔtrmR Strain (Relative Abundance) |

| Uridine (U) | 245.1 | 113.1 | 100% | 100% |

| ho⁵U | 261.1 | 129.1 | 0.5% | 5.2% |

| mo⁵U | 275.1 | 143.1 | 4.8% | <0.1% (Not Detected) |

Interpretation: The absence of mo⁵U and the corresponding accumulation of its precursor, ho⁵U, in the ΔtrmR strain provides strong evidence that TrmR is the methyltransferase responsible for this conversion.

Part 4: Significance for Drug Development

Post-transcriptional tRNA modifications are vital for bacterial physiology. Enzymes that catalyze these modifications, especially those that are essential for growth and are conserved across pathogenic species, represent attractive targets for novel antibiotics.[5] While the mo⁵U/cmo⁵U pathways are not universally essential, their role in optimizing translation makes them potential targets for drugs that could induce mistranslation or slow bacterial growth, particularly under stress conditions where translational fidelity is key to survival.[6]

Disrupting the biosynthesis of mo⁵U or cmo⁵U could:

-

Reduce Translational Efficiency: Impairing the ability of tRNAs to read synonymous codons, slowing the synthesis of key proteins.

-

Increase Frameshifting Errors: Leading to the production of non-functional, truncated, or toxic proteins.

-

Sensitize Bacteria to Other Stressors: A compromised translational system may render bacteria more vulnerable to other antibiotics or host immune responses.

The unique biochemistry of the Gram-negative pathway, particularly the CmoA enzyme and its use of the rare metabolite Cx-SAM, offers a highly specific target.[1] An inhibitor designed against CmoA would likely have minimal off-target effects in humans, who lack this pathway, making it a promising avenue for drug discovery.

References

-

Ryu, H., Grove, T. L., Almo, S. C., & Kim, J. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9169. [Link]

-

Miyauchi, K., Kimura, S., & Suzuki, T. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(22), 10953–10963. [Link]

-

Pang, Y. L. S., Poruri, K., & D. Iwata-Reuyl. (2018). Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 200(15). [Link]

-

Modomics. 5-methoxyuridine (mo5U). A Database of RNA Modifications. [Link]

-

Guy, M. P., & Phizicky, E. M. (2014). Extracurricular Functions of tRNA Modifications in Microorganisms. Microbiology Spectrum, 2(5). [Link]

-

Armengod, M. E., et al. (2024). tRNA-modifying enzymes in bacterial stress adaptation. FEMS Microbiology Reviews, 48(2). [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

- 4. academic.oup.com [academic.oup.com]

- 5. Extracurricular Functions of tRNA Modifications in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tRNA-modifying enzymes in bacterial stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Metabolic Fate of 5-Methoxyuridine

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of modified nucleosides. It provides a detailed exploration of the mechanisms governing the cellular entry and subsequent metabolic processing of 5-methoxyuridine (5moU), a critical component in the development of next-generation mRNA therapeutics. By synthesizing established principles of nucleoside biochemistry with targeted experimental strategies, this document serves as a comprehensive resource for elucidating the complete intracellular journey of 5moU.

Section 1: Introduction to 5-Methoxyuridine (5moU)

5-Methoxyuridine (5moU) is a naturally occurring modified ribonucleoside, first identified in the wobble position of the anticodon in specific transfer RNAs (tRNA) of bacteria such as Bacillus subtilis.[1][2][3] Chemically, it is a uridine molecule with a methoxy group (-OCH₃) attached to the C5 position of the uracil base. In its natural context, this modification plays a role in enhancing the fidelity and efficiency of translation.[4]

The contemporary significance of 5moU has surged with its application in synthetic messenger RNA (mRNA) for therapeutic purposes. The partial or complete substitution of uridine with 5moU during in vitro transcription (IVT) has been shown to confer several highly desirable properties to the resulting mRNA molecule. These benefits include enhanced resistance to nuclease degradation, leading to a longer intracellular half-life, and a significant reduction in the innate immune response that is often triggered by foreign single-stranded RNA.[5][6] This immunomodulatory effect is critical for ensuring the safe and effective translation of the therapeutic protein encoded by the mRNA.[7][8] Consequently, understanding how cells process exogenously supplied 5moU is paramount for optimizing the design and delivery of mRNA-based drugs and vaccines.

Section 2: Cellular Uptake: A Mechanistic Overview

The entry of nucleosides and their analogs into mammalian cells is not a passive process but is mediated by specialized membrane-bound proteins known as nucleoside transporters (NTs). These transporters are broadly classified into two major superfamilies, which are the presumed gatekeepers for 5moU cellular entry.[9][10]

-

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The two best-characterized members, ENT1 and ENT2, exhibit broad substrate specificity for both purine and pyrimidine nucleosides.[11][12] Given their ubiquitous expression and promiscuous substrate recognition, ENTs are a highly probable route for 5moU uptake, particularly in tissues where they are abundantly expressed.[13]

-

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These transporters actively import nucleosides into the cell against a concentration gradient, a process typically coupled to the sodium (Na⁺) electrochemical gradient.[14][15] The CNT family displays more defined substrate preferences: CNT1 is selective for pyrimidine nucleosides (e.g., uridine, cytidine), CNT2 is selective for purine nucleosides (e.g., adenosine, guanosine), and CNT3 transports both.[14] Due to its structural identity as a uridine analog, 5moU is a strong candidate substrate for the pyrimidine-preferring CNT1 and the broadly selective CNT3. The transport of other modified pyrimidines, such as the anticancer prodrug 5’-deoxy-5-fluorouridine (5'-DFUR), has been explicitly linked to CNT1 activity.[16][17]

The specific transporters involved in 5moU uptake can vary between cell types, influencing the compound's bioavailability and subsequent therapeutic efficacy.

Caption: Overview of the intracellular anabolic and catabolic pathways of 5moU.

Section 4: Experimental Workflows for Studying 5moU

To experimentally validate the hypothesized uptake and metabolic pathways, a series of robust, self-validating protocols are required.

Protocol 4.1: Characterizing Cellular Uptake Using Transporter-Expressing Cell Systems

Causality: This protocol aims to identify the specific ENT and/or CNT proteins responsible for 5moU transport. By overexpressing a single transporter type in a null-background cell line (e.g., CHO or HEK293 cells with low endogenous transporter activity), any observed uptake can be directly attributed to the expressed transporter.

Methodology:

-

Cell Line Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells, one set transfected with a vector expressing human CNT1 (hCNT1), another with human ENT1 (hENT1), and a control set with an empty vector. [16]2. Uptake Assay Initiation: Plate cells in 24-well plates. Once confluent, wash twice with a pre-warmed Na⁺-containing buffer (for CNT assays) or a Na⁺-free buffer (for ENT assays).

-

Substrate Incubation: Add the appropriate buffer containing a known concentration of 5moU (e.g., 10 µM) and a tracer amount of radiolabeled [³H]-5moU. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure initial uptake rates.

-

Inhibition Assay (Parallel Wells): For specificity, run parallel assays including known transporter inhibitors. For ENT1, use 10 µM dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). [16]For CNT1, use phloridzin.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer. Lyse the cells with a 0.1 M NaOH solution.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Normalize counts to the total protein content in each well (determined by a BCA assay).

-

Data Analysis: Compare the uptake rates in transporter-expressing cells versus control cells. A significantly higher rate in the expressing cells, which is reduced by the specific inhibitor, confirms the transporter's role.

Caption: Experimental workflow for a radiolabeled 5moU cellular uptake assay.

Protocol 4.2: LC-MS/MS Method for Metabolic Profiling

Causality: This protocol provides a highly sensitive and specific method to identify and quantify 5moU and its intracellular metabolites. Liquid Chromatography (LC) separates the compounds, and Tandem Mass Spectrometry (MS/MS) provides structural confirmation and quantification based on unique mass-to-charge ratios and fragmentation patterns. [18][19] Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human liver carcinoma cells) to confluence. [20]Treat the cells with 10 µM 5moU for various time points (e.g., 0, 1, 4, 24 hours).

-

Metabolite Extraction: After incubation, rapidly wash cells with ice-cold phosphate-buffered saline. Quench metabolism and extract intracellular metabolites by adding 80:20 methanol:water pre-chilled to -80°C. Scrape the cells, vortex, and centrifuge to pellet protein and debris.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for injection.

-

LC-MS/MS Analysis:

-

Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar compounds like nucleosides and their phosphorylated forms.

-

Mass Spectrometry: Operate a triple quadrupole or high-resolution Orbitrap mass spectrometer in negative ion mode.

-

Detection: Develop a Multiple Reaction Monitoring (MRM) method for quantification. This involves defining specific precursor ion → product ion transitions for 5moU, 5moUMP, 5moUDP, 5moUTP, and putative catabolites like this compound. Use authentic standards to confirm retention times and optimize transitions.

-

-

Data Analysis: Generate standard curves for each analyte to enable absolute quantification. Plot the intracellular concentration of 5moU and its metabolites over time to determine the kinetics of its metabolic conversion.

Section 5: Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Kinetic Parameters of 5moU Transport (Hypothetical Data) This table would summarize the key findings from uptake assays, allowing for direct comparison of transporter efficiency and affinity.

| Transporter | Apparent Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Inhibition by Specific Inhibitor (%) |

| hENT1 | 15.2 | 250.4 | 92% (NBMPR) |

| hCNT1 | 8.5 | 410.8 | 88% (Phloridzin) |

| Control | N/A | 15.1 | N/A |

Table 2: Intracellular Metabolite Profile of 5moU in HepG2 Cells (Hypothetical Data) This table illustrates how LC-MS/MS data can reveal the time-dependent metabolic conversion of the parent compound.

| Metabolite | Concentration at 1 hr (µM) | Concentration at 4 hr (µM) | Concentration at 24 hr (µM) |

| 5moU | 6.8 | 2.1 | 0.3 |

| 5moUMP | 2.5 | 4.5 | 1.5 |

| 5moUDP | 0.5 | 1.2 | 0.4 |

| 5moUTP | 0.2 | 0.8 | 0.3 |

| This compound | < 0.1 | 0.4 | 1.8 |

Interpretation: The data in Table 1 would suggest that both hENT1 and hCNT1 are capable transporters of 5moU, with hCNT1 exhibiting a higher affinity (lower Kₘ) and capacity (higher Vₘₐₓ). The data in Table 2 would demonstrate a rapid initial phosphorylation of 5moU to its nucleotide forms, peaking around 4 hours, followed by a gradual shift towards catabolism, as evidenced by the accumulation of this compound at 24 hours.

Section 6: Conclusion and Future Perspectives

The cellular processing of 5-methoxyuridine is a multi-step journey involving specific membrane transporters for uptake, followed by a bifurcation into anabolic pathways for therapeutic action and catabolic pathways for clearance. This guide outlines a robust framework for dissecting this journey, proposing that 5moU entry is mediated by both ENT and CNT family transporters, and its fate is determined by the kinetic balance of cellular kinases and catabolic enzymes.

The experimental protocols detailed herein provide a clear path to validating these hypotheses and generating the quantitative data needed to build comprehensive pharmacokinetic and pharmacodynamic models. A thorough understanding of these fundamental processes is not merely academic; it is critical for the rational design of mRNA therapeutics. By optimizing nucleoside modifications and delivery systems based on their known transport and metabolic profiles, it is possible to enhance cellular delivery, control intracellular half-life, and ultimately improve the safety and efficacy of this transformative class of medicines. Future work should focus on in vivo studies to confirm these pathways in a whole-organism context and investigate potential drug-drug interactions at the level of nucleoside transporter competition. [13]

Section 7: References

-

Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC - NIH. (n.d.). NIH.

-

Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC. (2023, June 19). NIH.

-

Modified Nucleotides in IVT: Small Changes, Big Impact. (2025, May 20). Promega Connections.

-

On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. (1978, April). PubMed.

-

Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. (2015, December 17). NIH.

-

UltraSlice™ mRNA Incorporating 5-Methoxyuridine Efficiently Inserts Transgene Sequences in iPSCs with High Viability. (n.d.). Factor Bioscience.

-

Maximizing Translation of mRNA Therapeutics By Sequence Engineering and Chemical Modification. (n.d.). TriLink BioTechnologies.

-

Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. (2018, September 28). PubMed.

-

On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC. (n.d.). NIH.

-

The equilibrative nucleoside transporter family, SLC29. (2004, February). PubMed.

-

Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. (2023, August 11). Oxford Academic.

-

Role of the Human Concentrative Nucleoside Transporter (hCNT1) In the Cytotoxic Action of 5[Prime]. (n.d.). CORE.

-

Emerging Roles of Nucleoside Transporters. (2018, June 5). Frontiers.

-

Role of the human concentrative nucleoside transporter (hCNT1) in the cytotoxic action of 5'[Prime]-deoxy-5-fluorouridine, an active intermediate metabolite of capecitabine, a novel oral anticancer drug. (n.d.). PubMed.

-

Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. (n.d.). PubMed.

-

Equilibrative Nucleoside Transporters – A Review - PMC. (n.d.). NIH.

-

Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. (2014, July 31). eLife.

-

Addressing the Clinical Importance of Equilibrative Nucleoside Transporters in Drug Discovery and Development. (n.d.). PubMed.

-

Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters - PMC. (n.d.). NIH.

-

Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC. (n.d.). NIH.

-

Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

-

Analytical Methods for Secondary Metabolite Detection. (n.d.). PubMed.

-

Metabolism of pyrimidine analogues and their nucleosides. (1990). Mayo Clinic.

-

CAS 847649-65-4 (5-Methoxyuridine 5'-triphosphate). (n.d.). BOC Sciences.

-

Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC. (n.d.). NIH.

Sources

- 1. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UltraSlice™ mRNA Incorporating 5-Methoxyuridine Efficiently Inserts Transgene Sequences in iPSCs with High Viability - Factor Bioscience [factor.bio]

- 7. promegaconnections.com [promegaconnections.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The equilibrative nucleoside transporter family, SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]

- 15. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Role of the human concentrative nucleoside transporter (hCNT1) in the cytotoxic action of 5[Prime]-deoxy-5-fluorouridine, an active intermediate metabolite of capecitabine, a novel oral anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 5-Methoxyuracil: From a Foundational RNA Modification to a Frontier in Epigenetic Inquiry

An In-Depth Technical Guide for Researchers

Preamble: The Expanding Universe of Nucleic Acid Modifications

For decades, the study of epigenetic regulation in DNA was dominated by 5-methylcytosine (5mC), the veritable "fifth base" that governs gene expression.[1] The discovery of the Ten-Eleven Translocation (TET) enzymes, which oxidize 5mC to 5-hydroxymethylcytosine (5hmC) and further derivatives, cracked open a more dynamic view of the epigenome.[2] These findings revealed that the landscape of DNA modifications was more intricate than previously imagined. Concurrently, the field of RNA biology has long appreciated a far greater diversity of chemical modifications—over 140 to date—that fine-tune the function of various RNA species.[3]

This guide delves into a specific modified base, 5-methoxyuracil (in its nucleoside form, 5-methoxyuridine or mo5U), that sits at the intersection of these two worlds. While firmly established as a critical modification in bacterial transfer RNA (tRNA), its potential existence and function in a DNA epigenetic context remain a tantalizing, unexplored frontier. We will first explore the established biochemistry and function of mo5U in RNA, provide detailed methodologies for its detection, discuss its modern application in mRNA therapeutics, and conclude by outlining a prospective research program to investigate its potential as a novel DNA epigenetic mark.

Part 1: The Established Role of 5-Methoxyuridine (mo5U) in Translational Fidelity

The primary, well-characterized role of 5-methoxyuridine is found not in DNA, but at the "wobble" position (position 34) of the anticodon loop in specific tRNAs of Gram-positive bacteria, such as Bacillus subtilis.[4]

Function: Expanding the Genetic Code

According to Crick's wobble hypothesis, a single tRNA can recognize multiple synonymous codons that differ in their third base. The chemical nature of the base at the wobble position of the tRNA anticodon is a key determinant of this decoding capacity. Unmodified uridine at this position can recognize codons ending in adenosine (A) or guanosine (G). The presence of the methoxy group in mo5U, however, alters the conformational preference of the ribose sugar, expanding the base-pairing potential to include uridine (U) as well.[5] This modification is crucial for translational fidelity, ensuring that the ribosome can efficiently and accurately read all synonymous codons for a given amino acid with a limited set of tRNAs.[6]

Biosynthesis: A Two-Step Enzymatic Pathway

The formation of mo5U in bacterial tRNA is a post-transcriptional process involving a sequential, two-enzyme pathway. This pathway serves as a foundational model for how such a modification could, hypothetically, arise in other contexts.

-

Hydroxylation: The pathway begins with a standard uridine (U) residue at position 34 of the tRNA precursor. This uridine is first hydroxylated at the 5th carbon of the pyrimidine ring to form 5-hydroxyuridine (ho5U).[7]

-

Methylation: The hydroxyl group of ho5U is then methylated to form the final 5-methoxyuridine (mo5U) product. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent methyltransferase. In Bacillus subtilis, this enzyme has been identified as TrmR.[8][9]

The established biosynthetic route in bacteria is depicted below.

Part 2: A Technical Guide to the Detection and Quantification of 5-Methoxyuridine

Investigating a novel modification requires robust and sensitive analytical methods. Here, we detail two primary workflows: a gold-standard mass spectrometry approach for absolute quantification and an emerging sequencing technique for high-throughput mapping in RNA.

Global Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for identifying and quantifying modified nucleosides within a bulk population of nucleic acids. The causality behind this workflow is simple: by breaking down the polymer into its constituent monomers (nucleosides), we can physically separate them chromatographically and identify them with exquisite mass accuracy.

Protocol: Global 5-moU Quantification in RNA

-

RNA Isolation: Extract total RNA from the biological sample of interest using a high-purity method (e.g., Trizol followed by column purification). Ensure the removal of all contaminating DNA by treating with DNase I.

-

RNA Hydrolysis (Self-Validating Step):

-

To 1-5 µg of total RNA, add a nuclease cocktail (e.g., Nuclease P1 followed by bacterial alkaline phosphatase) in a compatible buffer.

-

Causality: This two-step enzymatic digestion is critical. Nuclease P1 cleaves the RNA into 5'-mononucleotides, and the phosphatase removes the phosphate group to yield nucleosides. This is essential for compatibility with reverse-phase liquid chromatography. The completeness of this digestion is a self-validating control; incomplete digestion results in poor chromatography and is easily identified.

-

-

Chromatographic Separation:

-

Inject the digested sample onto a C18 reverse-phase HPLC column.

-

Elute the nucleosides using a gradient of an aqueous solvent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Causality: The gradient separation is tuned to resolve the canonical nucleosides (A, C, G, U) from the numerous modified isomers, including mo5U.

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

-

Causality: MRM provides supreme specificity. A "parent" ion corresponding to the mass of protonated mo5U is selected in the first quadrupole. This ion is fragmented, and a specific "product" ion (corresponding to the this compound base) is monitored in the third quadrupole. This specific mass transition minimizes false positives.

-

-

Quantification:

-

Generate a standard curve using a pure, quantified 5-methoxyuridine standard.

-

Calculate the amount of mo5U in the sample by comparing its peak area to the standard curve and normalize it to the amount of a canonical nucleoside (e.g., Uridine or Guanosine).

-

Table 1: Key Mass Spectrometry Parameters for 5-moU Detection

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 5-Methoxyuridine (mo5U) | 275.1 | 143.0 | The precursor is the [M+H]+ ion. The product ion corresponds to the protonated this compound base after loss of the ribose sugar.[4] |

| Guanosine (G) | 284.1 | 152.1 | Representative canonical nucleoside for normalization. |

Genome-Wide Mapping via Direct RNA Nanopore Sequencing

While LC-MS/MS provides a global average, localizing modifications within specific transcripts requires sequencing. Direct RNA sequencing on platforms like Oxford Nanopore Technologies (ONT) offers a powerful, emerging solution.

Workflow Principle:

The technique works by threading a native RNA molecule through a protein nanopore. As the RNA passes through, it disrupts an ionic current in a characteristic way. The sequence of these current disruptions is decoded into bases. Crucially, a modified base like mo5U alters the ionic current differently than a standard uridine. Machine learning models can be trained to recognize these specific "squiggles" in the raw signal, thereby identifying the modification and its location in real-time.[10]

Recently, a machine learning framework, NanoML-5moU, has been developed specifically for the read-level profiling of 5moU modifications from nanopore data, demonstrating the feasibility of this approach for quality control of synthetic mRNAs.[10]

Part 3: 5-Methoxyuridine in the Realm of mRNA Therapeutics

The insights gained from fundamental RNA biology are now being leveraged in drug development. The introduction of foreign, in vitro-transcribed (IVT) mRNA into cells can trigger an inflammatory immune response via pattern recognition receptors. A key strategy to mitigate this is to incorporate modified nucleosides during transcription.

5-methoxyuridine has emerged as a promising candidate for this purpose. Replacing uridine with mo5U in synthetic mRNA has been shown to reduce immune stimulation while maintaining, and in some cases enhancing, protein expression and mRNA stability.[11][12]

Table 2: Comparative Performance of Modified eGFP mRNA in Cell Lines

| Modification | Relative Protein Expression | mRNA Stability | Rationale for Use |

| Unmodified (U) | Baseline | Baseline | Control for comparison. |

| Pseudouridine (Ψ) | High | Moderate | Gold standard; reduces immunogenicity, enhances translation. |

| N1-methylpseudouridine (me1Ψ) | Very High | Moderate | Often provides the highest protein expression.[12] |

| 5-Methoxyuridine (5moU) | High | High | Reduces immunogenicity, enhances translation, and may confer superior mRNA stability.[12] |

Data synthesized from literature, primarily Li et al., 2016.[12] Values are relative comparisons.

The choice of modification is cell-type and context-dependent. For instance, in hematopoietic stem cells, mo5U-modified mRNAs can result in significantly higher editing efficiency for base editing applications compared to unmodified mRNAs.[11] This makes mo5U a critical tool in the arsenal for developing next-generation RNA therapeutics and gene editing systems.

Part 4: A Prospective Investigation into this compound as a DNA Epigenetic Mark

While the evidence for 5-moU is firmly rooted in RNA biology, we can formulate a scientifically-grounded hypothesis for its potential existence in DNA. The logic rests on the known capabilities of mammalian enzymes.

The Hypothesis: this compound could exist as a stable DNA modification, formed via a pathway analogous to its biosynthesis in tRNA.

-

Generation of the Precursor: Mammalian TET enzymes are known to oxidize thymine (5-methyluracil) in DNA to form 5-hydroxymethyluracil (5hmU).[2][13] This establishes a ready source of the necessary precursor.

-

A Missing Link - The Methyltransferase: The key unknown is whether a mammalian methyltransferase exists that can recognize 5hmU within a DNA context and, using SAM as a methyl donor, convert it to this compound (5moU).

Proposed Research Program to Test the Hypothesis:

-

Ultrasensitive Screening for 5-modU in Genomic DNA:

-

Method: Employ the highly sensitive LC-MS/MS protocol described in Part 2.1.

-

Samples: Analyze genomic DNA from diverse sources, prioritizing tissues with high TET enzyme expression (e.g., neurons) or embryonic stem cells, where epigenetic remodeling is active.

-

Controls: A key control would be to synthesize an oligonucleotide containing this compound and spike it into a sample to confirm the method's ability to detect it.

-

Expected Outcome: The detection of a signal corresponding to the 5-modU -> this compound mass transition that is above the limit of detection and absent in negative controls would be the first evidence of its existence in DNA.

-

-

Biochemical Search for a 5hmU-DNA Methyltransferase:

-

Method: Develop a functional screen. Synthesize a DNA substrate containing 5hmU and radiolabeled [³H]-SAM. Incubate this substrate with nuclear protein extracts from candidate cells.

-

Detection: Measure the incorporation of the radiolabel into the DNA substrate, which would indicate methyltransferase activity.

-

Follow-up: If activity is detected, use biochemical purification techniques (e.g., column chromatography) followed by mass spectrometry to identify the candidate enzyme(s).

-

-

Functional Genomics and Mapping:

-

If 5-moU and its "writer" enzyme are identified, the next step would be to map its location in the genome. This would require developing a specific affinity enrichment method, perhaps by engineering a catalytically inactive version of the writer enzyme to act as a specific binding protein for a ChIP-seq-like workflow.

-

Conclusion

5-Methoxyuridine is a fascinating molecule with a dual identity. It is a well-understood component of the translational machinery in bacteria, essential for accurate decoding of the genetic code. Simultaneously, it is a powerful tool for the next generation of mRNA therapeutics, capable of enhancing the safety and efficacy of synthetic mRNAs.

The question of whether its counterpart, this compound, exists as an epigenetic mark in DNA remains open. While speculative, the hypothesis is built on established enzymatic capabilities. Pursuing this line of inquiry, using the rigorous analytical methods and research strategies outlined here, has the potential to uncover a completely new layer of epigenetic regulation. Success in this endeavor would not only add a new base to the epigenome but would also open new avenues for understanding gene regulation in health and disease.

References

-

Pope, R. J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9169. [Link]

-

Björk, G. R., et al. (2001). The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons. RNA, 7(11), 1578-1591. [Link]

-

Yokoyama, S., et al. (1985). Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon. Proceedings of the National Academy of Sciences, 82(15), 4905-4909. [Link]

-

Pope, R. J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. ResearchGate. [Link]

-

Sakai, Y., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1349–1361. [Link]

-

Li, J., et al. (2023). Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. bioRxiv. [Link]

-

Olinski, R., et al. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Mutation Research/Reviews in Mutation Research, 768, 14-21. [Link]

-

Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research, 46(D1), D303–D307. [Link]

-

Murao, K., et al. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research, 5(4), 1251–1262. [Link]

-

Horizon Discovery. (n.d.). Guidance for using unmodified versus 5-methoxyuridine (5moU) modified mRNAs with chemically synthesized sgRNAs. Horizon Discovery. [Link]

-

Baljinnyam, T., et al. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS ONE, 17(8), e0273509. [Link]

-

Kumar, S., et al. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in Genetics, 9, 640. [Link]

-

Hatcher, J. M., et al. (2016). A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA. Nucleic Acids Research, 44(12), e113. [Link]

-

Li, B., et al. (2016). Effects of Chemically Modified Messenger RNA on Protein Expression. Bioconjugate Chemistry, 27(3), 849–853. [Link]

Sources

- 1. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]

- 2. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond [frontiersin.org]

- 4. Modomics - A Database of RNA Modifications [genesilico.pl]

- 5. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Player: A Technical Guide to 5-Methoxyuridine in Prokaryotes

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini]

Abstract

Within the intricate world of prokaryotic gene expression, post-transcriptional modifications of transfer RNA (tRNA) represent a critical layer of regulation, ensuring translational fidelity and efficiency. Among these modifications, 5-methoxyuridine (mo5U) emerges as a significant, albeit often overlooked, player, particularly in Gram-positive bacteria. This technical guide provides a comprehensive exploration of the natural occurrence of mo5U in prokaryotes, delving into its discovery, biosynthetic pathway, and physiological significance. We will further present detailed experimental protocols for the isolation and analysis of mo5U-containing tRNA and discuss the burgeoning interest in its biosynthetic pathway as a novel target for antimicrobial drug development. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and exploit the biology of this unique modified nucleoside.

Introduction: Unveiling a Subtle but Significant Modification

The discovery of 5-methoxyuridine (mo5U) dates back to studies on the tRNA of Bacillus subtilis, where it was identified as a new minor constituent.[1][2][3] This modified nucleoside is characteristically found in Gram-positive bacteria, such as B. subtilis, while Gram-negative bacteria like Escherichia coli typically possess the related modifications 5-carboxymethoxyuridine (cmo5U) and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U).[4][5][6]

The strategic location of mo5U is at the first position of the anticodon, the so-called "wobble" position (position 34), in specific tRNA species, including those for Alanine (Ala), Threonine (Thr), and Valine (Val).[1][3][7] This position is pivotal for the accurate decoding of messenger RNA (mRNA) codons during protein synthesis. The presence of mo5U at this critical juncture enhances the translational fidelity of the ribosome, a role that is fundamental to the survival and proper functioning of the bacterial cell.[8][9][10]

The biosynthesis of mo5U is an elegant enzymatic process that underscores the metabolic ingenuity of prokaryotes. It is derived from a common precursor, 5-hydroxyuridine (ho5U), which is also the precursor for cmo5U in Gram-negative bacteria.[11][12][13][14] This shared origin highlights a fascinating divergence in tRNA modification pathways between different bacterial lineages.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The synthesis of 5-methoxyuridine in prokaryotes is a two-step enzymatic process that begins with the formation of the precursor, 5-hydroxyuridine (ho5U), at position 34 of the tRNA.

Step 1: Hydroxylation of Uridine

The initial and less understood step is the hydroxylation of the uridine at position 34 (U34) to form ho5U. While the precise enzymatic machinery for this conversion is still under active investigation, recent studies have identified genes in both B. subtilis and E. coli that are required for wild-type levels of ho5U.[10][15] In B. subtilis, the yrrMNO operon has been implicated in this process.[10] This hydroxylation step is a critical prerequisite for the subsequent methylation that defines mo5U.

Step 2: Methylation of 5-Hydroxyuridine

The final and defining step in mo5U biosynthesis is the methylation of the 5-hydroxyl group of ho5U. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TrmR (formerly known as YrrM).[8][9] The enzyme TrmR specifically recognizes the ho5U-modified tRNA as its substrate and transfers a methyl group from SAM to the 5-hydroxyl oxygen, yielding the final product, 5-methoxyuridine.[8]

The discovery of TrmR as the key methyltransferase has provided significant insight into the molecular basis of mo5U formation in Gram-positive bacteria.[8][9]

Figure 1: Biosynthetic pathway of 5-methoxyuridine.

The Physiological Role: Fine-Tuning Translation

The presence of 5-methoxyuridine at the wobble position of tRNA is not merely a decorative chemical embellishment; it plays a crucial role in the precision and efficiency of protein synthesis.

Expanding Codon Recognition

The "wobble hypothesis" posits that the base at the first position of the anticodon can form non-Watson-Crick base pairs with the third base of the codon. This allows a single tRNA species to recognize multiple synonymous codons. Modified nucleosides like mo5U significantly influence this wobble pairing. The methoxy group at the 5th position of the uridine ring alters the electronic and steric properties of the nucleobase, thereby modulating its base-pairing potential. This allows tRNAs containing mo5U to recognize not only codons ending in A and G but also, in some contexts, those ending in U and C, expanding their decoding capabilities.[9]

Enhancing Translational Fidelity

Beyond expanding codon recognition, mo5U is believed to contribute to overall translational fidelity. By pre-structuring the anticodon loop, the modification may help to ensure proper codon-anticodon interactions within the ribosome's A-site.[16] This enhanced stability can reduce the likelihood of misreading near-cognate codons, thereby minimizing errors during protein synthesis. The structural rigidity imparted by the modification can be critical for maintaining the correct reading frame and preventing frameshift errors.

Experimental Protocols: A Practical Guide

For researchers investigating the occurrence and function of 5-methoxyuridine, robust and reliable experimental protocols are essential. This section provides detailed methodologies for the isolation of tRNA from Bacillus subtilis and the subsequent analysis of its modified nucleoside content.

Isolation of Total tRNA from Bacillus subtilis

This protocol is adapted from established methods for tRNA purification.[17][18][19]

Materials:

-

Bacillus subtilis cell culture

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NaCl)

-

Lysozyme

-

DNase I (RNase-free)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

-

Isopropanol

-

70% Ethanol (prepared with DEPC-treated water)

-

DEPC-treated water

Procedure:

-

Cell Harvest: Pellet B. subtilis cells from a liquid culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added lysozyme (e.g., 1 mg/mL). Incubate on ice for 30 minutes.

-

DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for a further 15 minutes to degrade genomic DNA.

-

Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 1 minute and centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

-

Repeat Extraction: Repeat the phenol-chloroform extraction on the aqueous phase to ensure complete removal of proteins.

-

tRNA Precipitation: To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 1 hour.

-

Pelleting tRNA: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the tRNA.

-

Washing: Carefully discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Drying and Resuspension: Briefly air-dry the pellet and resuspend it in an appropriate volume of DEPC-treated water.

-

Quantification: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

Figure 2: Workflow for the isolation of total tRNA.

Analysis of 5-Methoxyuridine by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of modified nucleosides.[4][11][12][13]

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: e.g., 50 mM ammonium acetate, pH 5.3

-

Mobile Phase B: e.g., Acetonitrile/Methanol mixture

-

Standard 5-methoxyuridine (for retention time comparison)

Procedure:

-

Enzymatic Digestion:

-

To 10-20 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

-

Subsequently, add BAP and incubate for another 1-2 hours at 37°C to dephosphorylate the mononucleotides into nucleosides.

-

-

Sample Preparation: Centrifuge the digested sample to pellet any undigested material and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 reverse-phase column equilibrated with Mobile Phase A.

-

Elute the nucleosides using a gradient of Mobile Phase B.

-

Monitor the elution profile at 254 nm or 260 nm.

-

-

Identification and Quantification:

-

Identify the mo5U peak by comparing its retention time with that of a pure mo5U standard.

-

Quantify the amount of mo5U by integrating the peak area and comparing it to a standard curve.

-

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 50 mM Ammonium Acetate, pH 5.3 |

| Mobile Phase B | Acetonitrile:Water (e.g., 60:40) |

| Gradient | 0-100% B over 60 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

Table 1: Example HPLC parameters for nucleoside analysis.

Mass Spectrometry for Unambiguous Identification

For definitive identification and structural confirmation of 5-methoxyuridine, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard.[5][20] The digested nucleoside mixture from the HPLC preparation can be directly analyzed by LC-MS. The mass spectrometer will provide the precise mass-to-charge ratio of the eluted compounds, allowing for unambiguous identification of mo5U.

A Novel Target for Antimicrobial Drug Development

The essential role of tRNA modifications in bacterial viability and the enzymes responsible for these modifications are increasingly being recognized as promising targets for the development of novel antimicrobial agents.[21][22] The 5-methoxyuridine biosynthesis pathway, and specifically the TrmR enzyme, presents a compelling case for such a target.

The Rationale for Targeting TrmR

-

Specificity: TrmR is present in many Gram-positive pathogens but is absent in humans, suggesting that inhibitors of TrmR could exhibit selective toxicity towards bacteria.

-

Essentiality: While not always strictly essential for survival under laboratory conditions, the absence of mo5U can impair translational efficiency and fidelity, potentially rendering bacteria more susceptible to other stressors, including conventional antibiotics.

-

Novelty: Targeting tRNA modification pathways represents a departure from traditional antibiotic mechanisms of action, offering a potential solution to the growing problem of antibiotic resistance.

Strategies for Inhibitor Screening

High-throughput screening (HTS) of small molecule libraries is a viable approach to identify inhibitors of TrmR.[23] An in vitro enzyme assay for TrmR would be a critical tool for such a screen.

Conceptual TrmR Enzyme Assay:

-

Components:

-

Purified recombinant TrmR enzyme

-

A synthetic tRNA substrate containing ho5U at the wobble position

-

S-adenosyl-L-methionine (SAM)

-

A detection system to measure either the formation of mo5U or the consumption of SAM.

-

-

Detection Methods:

-

Radiometric Assay: Using radiolabeled SAM ([³H]-SAM) and measuring the incorporation of the radiolabel into the tRNA substrate.

-

Coupled Enzymatic Assay: Measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

Mass Spectrometry-based Assay: Directly measuring the conversion of the ho5U-tRNA substrate to mo5U-tRNA.

-

The development of a robust and sensitive TrmR assay will be a crucial step in the journey towards identifying and optimizing inhibitors of this promising antimicrobial target.

Conclusion and Future Perspectives

5-methoxyuridine, a once obscure tRNA modification, is now understood to be a key player in the intricate dance of prokaryotic protein synthesis, particularly in Gram-positive bacteria. Its biosynthesis via the TrmR enzyme and its crucial role in translational fidelity have brought it to the forefront of research in RNA biology and antimicrobial drug discovery.

Future research in this field will likely focus on several key areas:

-

Elucidating the complete hydroxylation machinery: A full understanding of the enzymes responsible for the initial ho5U formation is still needed.

-

Structural biology of TrmR: High-resolution crystal structures of TrmR in complex with its tRNA substrate and SAM will provide invaluable insights for rational drug design.

-

In vivo consequences of TrmR inhibition: Investigating the phenotypic effects of TrmR inhibition in pathogenic bacteria will be crucial for validating it as a drug target.

The study of 5-methoxyuridine in prokaryotes is a vibrant and evolving field. The knowledge gained from this research not only deepens our fundamental understanding of bacterial physiology but also holds the promise of delivering novel therapeutic strategies to combat the ever-growing threat of antibiotic resistance.

References

-

Murao, K., Ishikura, H., Albani, M., & Kersten, H. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research, 5(4), 1273–1281. [Link]

-

Murao, K., et al. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research. [Link]

-

Modomics. (n.d.). 5-methoxyuridine (mo5U). A Database of RNA Modifications. [Link]

-

Murao, K., Ishikura, H., Albani, M., & Kersten, H. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Nucleic Acids Research, 5(4), 1273–1281. [Link]

-

Kim, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9169. [Link]

-

Suzuki, T., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1359–1371. [Link]

-

Kim, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9169. [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(18), 10036–10047. [Link]

-

Vendeix, F. A., et al. (2012). Mechanism of expanding the decoding capacity of tRNAs by modification of uridines. Nature Structural & Molecular Biology, 19(6), 612–617. [Link]

-

Hauenstein, S. I., et al. (2019). Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology, 201(20), e00433-19. [Link]

-

Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research. [Link]

-

Hauenstein, S. I., et al. (2019). Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA. Journal of Bacteriology. [Link]

-

Guy, M. P., et al. (2021). tRNA modification profiling reveals epitranscriptome regulatory networks in Pseudomonas aeruginosa. Nature Communications, 12(1), 1-15. [Link]

-

Murao, K., Hasegawa, T., & Ishikura, H. (1976). 5-methoxyuridine: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis. Nucleic Acids Research, 3(10), 2851–2860. [Link]

-

Murao, K., Hasegawa, T., & Ishikura, H. (1976). 5-methoxyuridine: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis. Nucleic Acids Research, 3(10), 2851–2860. [Link]

-

Thiaville, P. C., et al. (2016). tRNA-modifying enzymes in bacterial stress adaptation. Annual Review of Microbiology, 70, 193-214. [Link]

-

Vold, B. S. (1974). Preparation of tRNA's and aminoacyl-tRNA synthetases from Bacillus subtilis cells at various stages of growth and spores. Methods in Enzymology, 29, 502-510. [Link]

-

Kim, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. ResearchGate. [Link]

-